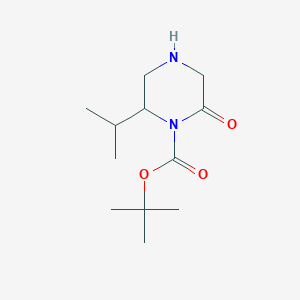![molecular formula C20H21FN6O2 B13899209 (6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[15.5.2.17,11.02,6.020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione](/img/structure/B13899209.png)
(6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[15.5.2.17,11.02,6.020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[155217,1102,6020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione is a complex organic compound characterized by its unique pentacyclic structure
準備方法
The synthesis of (6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[15.5.2.17,11.02,6.020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione involves multiple steps. One common synthetic route includes the following steps:
Formation of the core structure: This involves cyclization reactions to form the pentacyclic core.
Introduction of functional groups: Fluorination and methylation are carried out using specific reagents under controlled conditions.
Purification: The final product is purified using techniques such as chromatography.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be carried out under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine.
科学的研究の応用
(6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[15.5.2.17,11.02,6.020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its pentacyclic structure makes it a candidate for developing new materials with specific properties.
Biological Research: It is used in studies to understand its interaction with biological molecules and pathways.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction pathways, leading to various biological effects.
類似化合物との比較
Similar compounds include other pentacyclic structures with different functional groups. For example:
Trifluorotoluene: A compound with a trifluoromethyl group, used as a solvent and intermediate in organic synthesis.
Dye Sensitized Solar Cell Compounds: Compounds used in solar cells, which may have similar structural features.
The uniqueness of (6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[15.5.2.17,11.02,6.020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione lies in its specific functional groups and the resulting biological and chemical properties.
特性
分子式 |
C20H21FN6O2 |
|---|---|
分子量 |
396.4 g/mol |
IUPAC名 |
(6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[15.5.2.17,11.02,6.020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione |
InChI |
InChI=1S/C20H21FN6O2/c1-12-8-22-19(28)15-9-23-27-6-4-17(24-18(15)27)26-5-2-3-16(26)14-7-13(21)11-25(10-12)20(14)29/h4,6-7,9,11-12,16H,2-3,5,8,10H2,1H3,(H,22,28)/t12-,16+/m0/s1 |
InChIキー |
ZQTNTFAUQJEQHU-BLLLJJGKSA-N |
異性体SMILES |
C[C@H]1CNC(=O)C2=C3N=C(C=CN3N=C2)N4CCC[C@@H]4C5=CC(=CN(C1)C5=O)F |
正規SMILES |
CC1CNC(=O)C2=C3N=C(C=CN3N=C2)N4CCCC4C5=CC(=CN(C1)C5=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


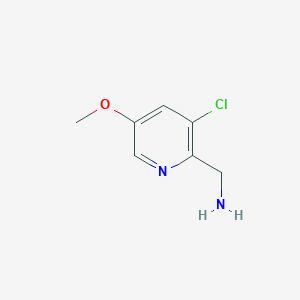

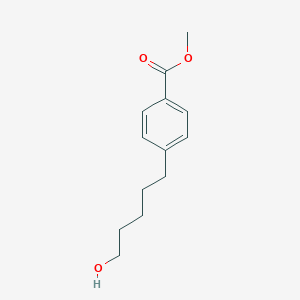
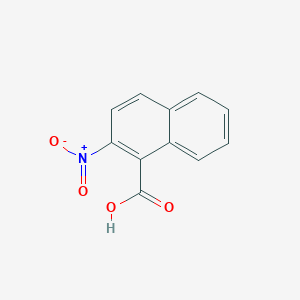
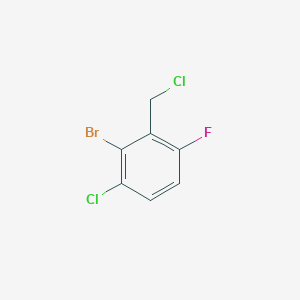
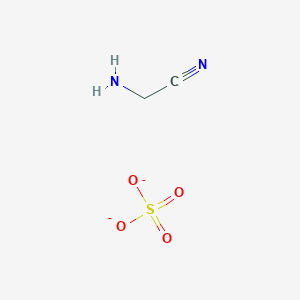
![(19S)-10-(aminomethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;2,2,2-trifluoroacetic acid](/img/structure/B13899170.png)
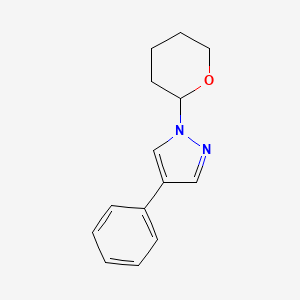
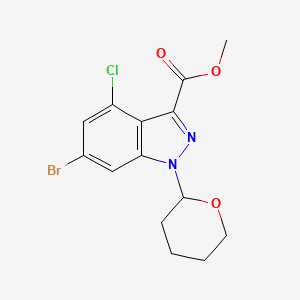

![Ethyl 8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13899199.png)
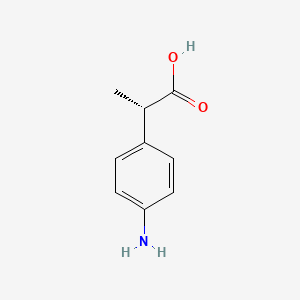
![Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate](/img/structure/B13899206.png)
